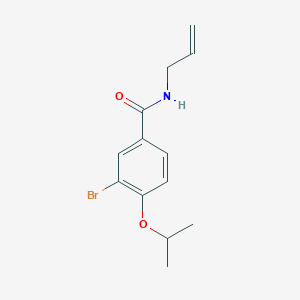
N-allyl-3-bromo-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-bromo-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
N-allyl-3-bromo-4-isopropoxybenzamide has demonstrated significant biological activities, particularly in the context of cancer research and antimicrobial properties.
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide moiety can enhance their cytotoxic effects .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with bromine substitutions can enhance the efficacy against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis.
2.1 Cascade Reactions
The compound has been utilized in metal-free cascade reactions to synthesize complex molecular architectures. For instance, it can undergo radical cyclization with various substrates, leading to the formation of dihydroisoquinoline derivatives. This method is particularly valuable due to its simplicity and efficiency, allowing for the generation of diverse chemical entities from readily available starting materials .
2.2 Functionalization of Aromatic Systems
The presence of the allyl group facilitates functionalization reactions, such as alkylation and acylation, which are critical for developing new pharmaceuticals. The bromine atom serves as a leaving group in substitution reactions, enhancing the compound's utility in synthesizing more complex structures .
Case Studies
Several case studies illustrate the applications of this compound in research:
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18g/mol |
IUPAC-Name |
3-bromo-4-propan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H16BrNO2/c1-4-7-15-13(16)10-5-6-12(11(14)8-10)17-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
MLSASNSJVZJSFM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















